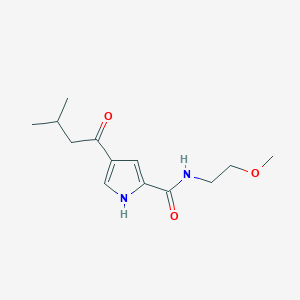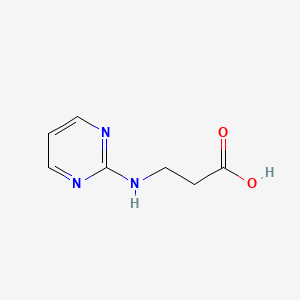
3-(pyrimidin-2-ylamino)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(pyrimidin-2-ylamino)propanoic Acid” is a biochemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(pyrimidin-2-ylamino)propanoic Acid” is represented by the formula C7H9N3O2 . The compound has a molecular weight of 167.17 .
Physical And Chemical Properties Analysis
“3-(pyrimidin-2-ylamino)propanoic Acid” is predicted to have a melting point of 115.73° C and a boiling point of 393.9° C at 760 mmHg. It has a predicted density of 1.4 g/cm3 and a refractive index of n20D 1.61 . Another source suggests a melting point of 139℃, a boiling point of 389.4±22.0 °C (Predicted), and a density of 1.280 .
Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Metal Complexes
This compound plays a role in the preparation of coordination polymers and metal complexes. For instance:
- Ag, Cu, and Zn Coordination Polymers : Reaction with metal salts (AgNO₃, Cu(NO₃)₂·6H₂O, and Zn(NO₃)₂·6H₂O) in methanol leads to the formation of novel coordination polymers .
- Zn(PPA)₂(H₂O)₂ and Cd(PPA)₂ : These complexes exhibit interesting structural features and may have applications in materials science and catalysis .
Dabigatran Etexilate Derivatives
3-(Pyrimidin-2-ylamino)propanoic acid serves as a precursor in the synthesis of Dabigatran etexilate derivatives. Dabigatran is an anticoagulant used to prevent blood clots and stroke .
Drug Development and Medicinal Chemistry
Indole derivatives, which share structural similarities with this compound, have shown clinical and biological potential. Researchers explore indole scaffolds for drug design, receptor binding, and therapeutic applications .
Synthesis of Novel Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides
Researchers have synthesized novel derivatives using 3-(pyrimidin-2-ylamino)propanoic acid as a starting material. These compounds exhibit interesting properties and may find applications in various fields .
Eigenschaften
IUPAC Name |
3-(pyrimidin-2-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-6(12)2-5-10-7-8-3-1-4-9-7/h1,3-4H,2,5H2,(H,11,12)(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUIOCBJPMRKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyrimidin-2-ylamino)propanoic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2835517.png)
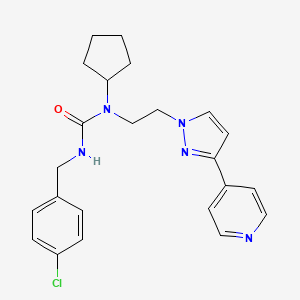
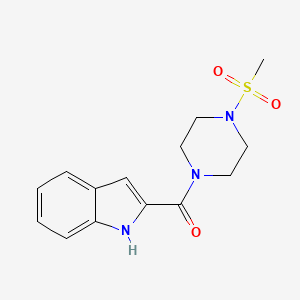
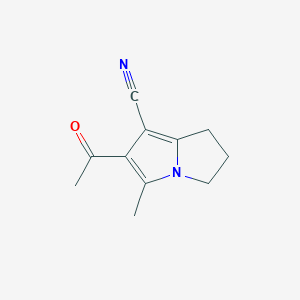
![2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2835522.png)


![N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2835525.png)
![4-ethyl-N-(3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2835526.png)
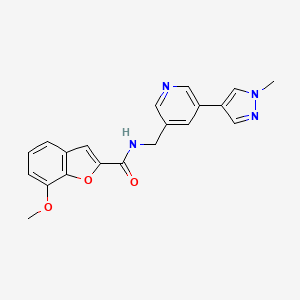
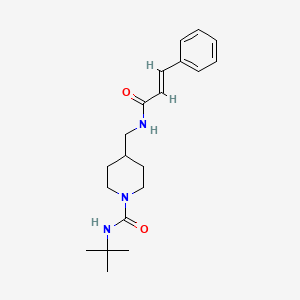
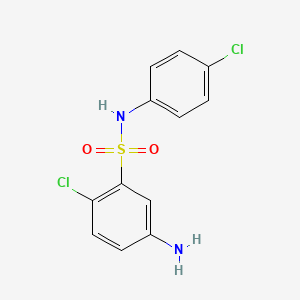
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[3-(trifluoromethyl)phenyl]methylene}-4-piperidinecarbohydrazide](/img/structure/B2835534.png)
